molecular formula C14H22N2O3S B262921 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No. B262921
M. Wt: 298.4 g/mol
InChI Key: DGBXQMUTQVAUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide works by inhibiting the activity of the EZH2 enzyme, which is involved in the regulation of gene expression. EZH2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting EZH2, 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the migration and invasion of cancer cells. In addition, 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its specificity for EZH2. This allows researchers to study the effects of EZH2 inhibition in cancer cells without affecting other cellular processes. However, one limitation of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective EZH2 inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide treatment. Finally, there is interest in exploring the potential of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in combination with other cancer therapies.

Synthesis Methods

The synthesis of 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves several steps, starting with the reaction of 3-methylbenzenesulfonyl chloride and 3-(4-morpholinyl)propylamine to form the intermediate 3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. This intermediate is then subjected to further reactions to produce the final compound.

Scientific Research Applications

3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

Product Name

3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4 g/mol

IUPAC Name

3-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C14H22N2O3S/c1-13-4-2-5-14(12-13)20(17,18)15-6-3-7-16-8-10-19-11-9-16/h2,4-5,12,15H,3,6-11H2,1H3

InChI Key

DGBXQMUTQVAUEG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCOCC2

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCOCC2

Origin of Product

United States

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